benzyl (2S,3S)-2-amino-3-methylpentanoate
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Overview
Description
Benzyl (2S,3S)-2-amino-3-methylpentanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of amino acids and contains a benzyl group attached to the nitrogen atom. The compound’s stereochemistry is defined by the (2S,3S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,3S)-2-amino-3-methylpentanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S,3S)-2-amino-3-methylpentanoic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances reproducibility .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,3S)-2-amino-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S,3S)-2-amino-3-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of benzyl (2S,3S)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate
- (2S,3R)-3-methylglutamate
Uniqueness
Benzyl (2S,3S)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and drug development .
Properties
CAS No. |
16652-75-8; 42406-72-4 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.3 |
IUPAC Name |
benzyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3/t10-,12-/m0/s1 |
InChI Key |
TZPOCDBWQWIDSX-JQWIXIFHSA-N |
SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N |
solubility |
not available |
Origin of Product |
United States |
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